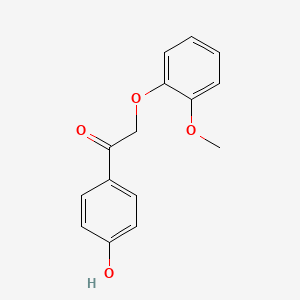
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is a complex organic compound characterized by its phenolic and ether functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzaldehyde and 2-methoxyphenol as the primary starting materials.
Reaction Steps: The reaction involves a condensation process, where 4-hydroxybenzaldehyde is first converted to its corresponding acetophenone derivative. This derivative is then reacted with 2-methoxyphenol under acidic conditions to form the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and ether groups, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitution may involve bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted phenols and ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its phenolic group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The ether group may interact with enzymes or receptors, modulating biological processes.
Comparación Con Compuestos Similares
Piceol: 1-(4-Hydroxyphenyl)ethan-1-one
Bisphenol A: 4,4'-(Propane-2,2-diyl)diphenol
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness: 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is unique due to its combination of phenolic and ether groups, which provides distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
Número CAS |
143486-72-0 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C15H14O4/c1-18-14-4-2-3-5-15(14)19-10-13(17)11-6-8-12(16)9-7-11/h2-9,16H,10H2,1H3 |
Clave InChI |
BLLHOVYJXCQAMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


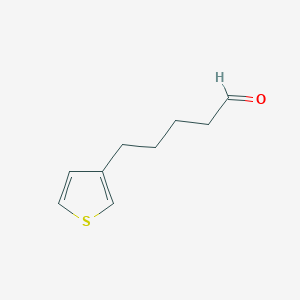
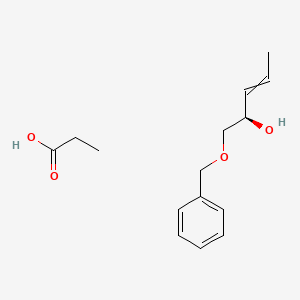
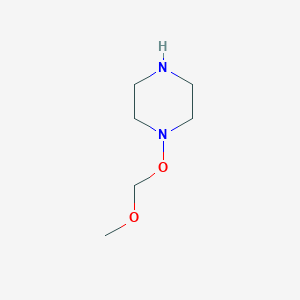
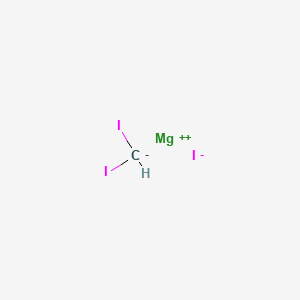
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
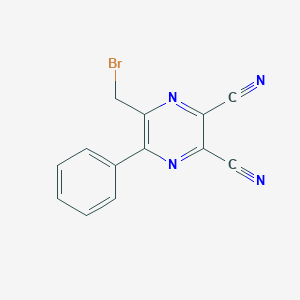
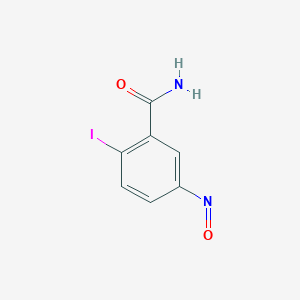
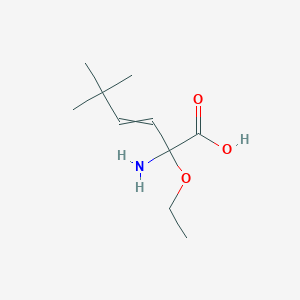
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
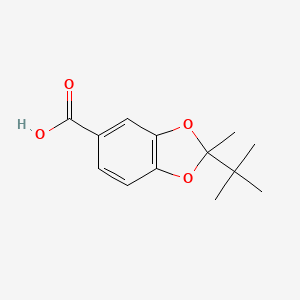
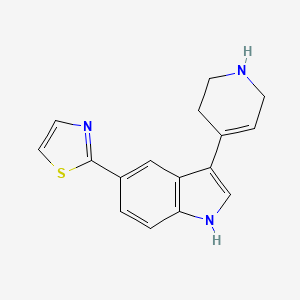
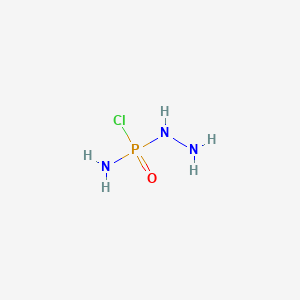
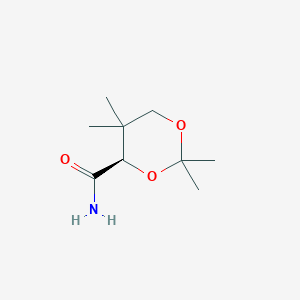
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
